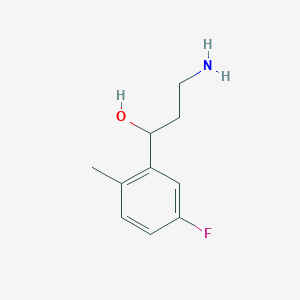
4-(2-Methylpropyl)-N-(propan-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)-N-(propan-2-YL)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a 2-methylpropyl group and a propan-2-yl group attached to the nitrogen atom of the aniline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 2-methylpropyl halide and propan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where aniline and the alkyl halides are continuously fed into the reactor along with the base. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-N-(propan-2-YL)aniline can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted anilines depending on the electrophile used.
Scientific Research Applications
4-(2-Methylpropyl)-N-(propan-2-YL)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)aniline: Lacks the propan-2-yl group.
N-(propan-2-yl)aniline: Lacks the 2-methylpropyl group.
4-(2-Methylpropyl)-N-methylaniline: Contains a methyl group instead of a propan-2-yl group.
Uniqueness
4-(2-Methylpropyl)-N-(propan-2-YL)aniline is unique due to the presence of both the 2-methylpropyl and propan-2-yl groups attached to the nitrogen atom
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-(2-methylpropyl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-10(2)9-12-5-7-13(8-6-12)14-11(3)4/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
PDKWTGFTERKTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


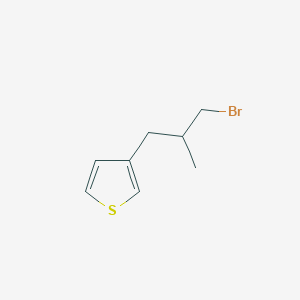
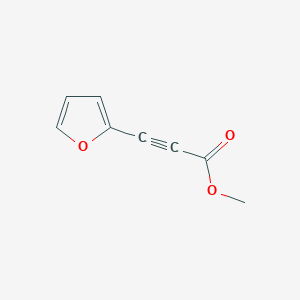
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
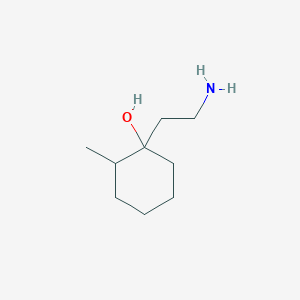
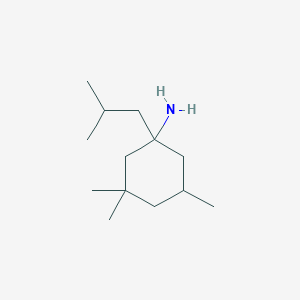
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
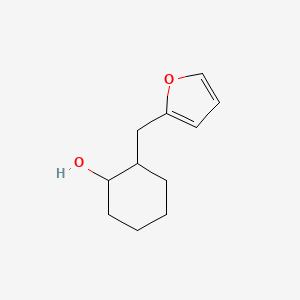
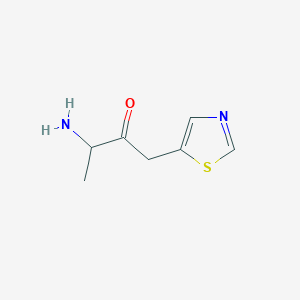
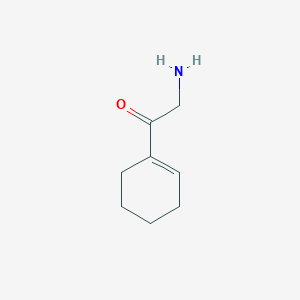
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13201967.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
